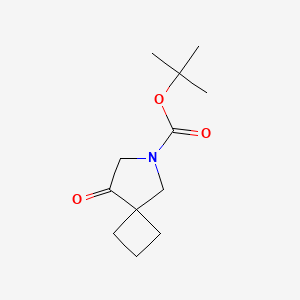
Bestipharma 116-698
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bestipharma 116-698 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenylpiperidine class of compounds and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Bestipharma 116-698 is not fully understood. However, it is believed to act as a dopamine and serotonin receptor modulator. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Bestipharma 116-698 is its high potency and selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Bestipharma 116-698. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the investigation of the compound's potential as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of Bestipharma 116-698 involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-fluorobenzaldehyde in the presence of a reducing agent. The resulting compound is then subjected to a series of purification steps to obtain the final product. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Bestipharma 116-698 has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin receptors. It has also been studied for its potential as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-9(14)12(8-13)5-4-6-12/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXLGQXXASEZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2(C1)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2794646.png)
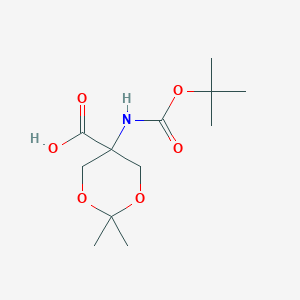
![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)
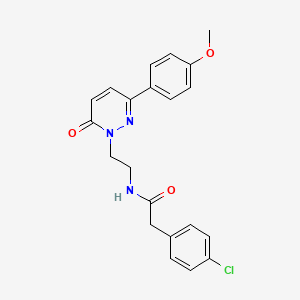
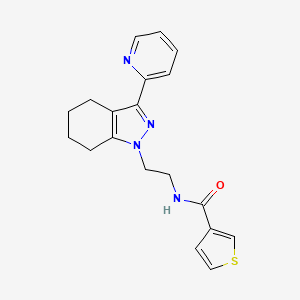
![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)
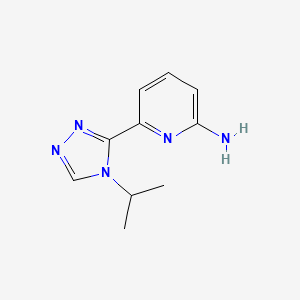



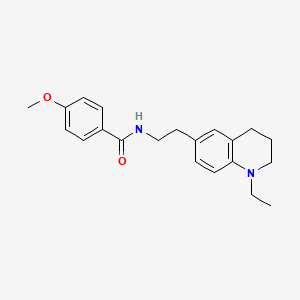
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2794667.png)
